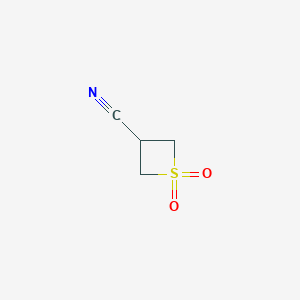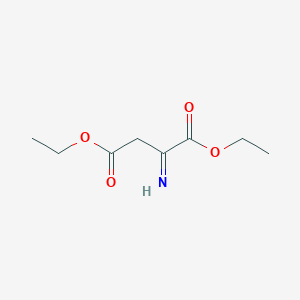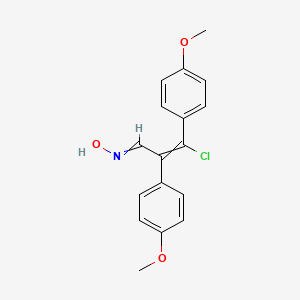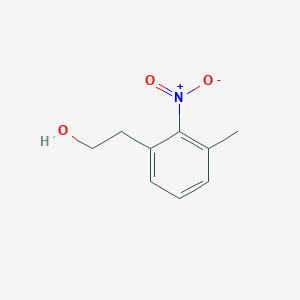
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method is favored due to its efficiency and the high yield of the desired product. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to ensure maximum yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and carboxylate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase.
Pathways Involved: It may inhibit the activity of these enzymes, leading to the disruption of DNA replication and transcription, which is crucial for its antimicrobial and anticancer effects.
Comparison with Similar Compounds
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both hydroxy and carboxylate groups in ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate provides unique reactivity and potential for diverse chemical modifications .
- Its specific substitution pattern enhances its biological activity and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)10-8-6-7(2)4-5-9(8)14-12(16)11(10)15/h4-6,15H,3H2,1-2H3,(H,14,16) |
InChI Key |
OWOBPOULTFIFME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[Bis(2-hydroxyethyl)amino]-4,4,4-trichlorobutan-2-ol](/img/structure/B8588315.png)
![N-[2-(2-Diethylaminoethylamino)-5-nitro-phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B8588318.png)

![7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE](/img/structure/B8588342.png)





![Methyl [3-(diethylamino)phenyl]carbamate](/img/structure/B8588376.png)




